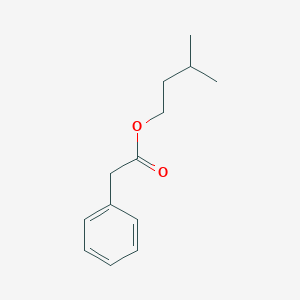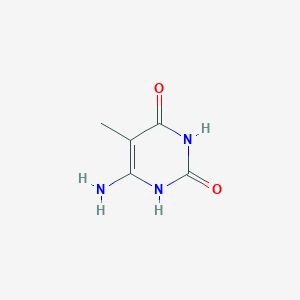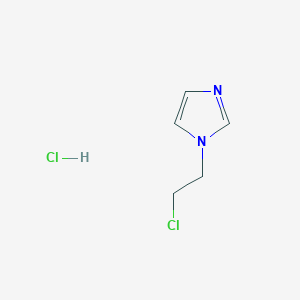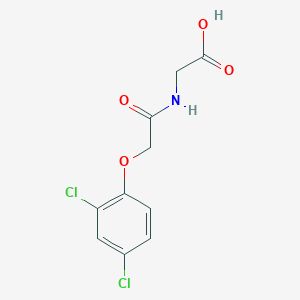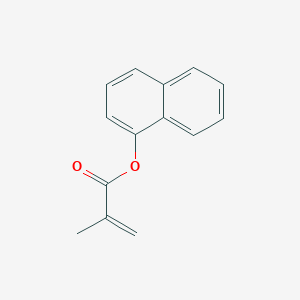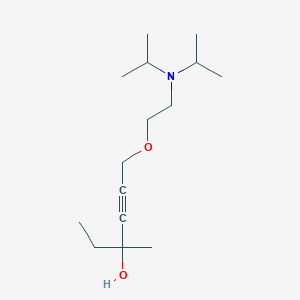
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as HDEE and is a potent inhibitor of the enzyme acetylcholinesterase.
Mécanisme D'action
HDEE works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. HDEE also has a high affinity for the enzyme, which makes it a potent inhibitor.
Effets Biochimiques Et Physiologiques
HDEE has been shown to have several biochemical and physiological effects. The compound can improve cognitive function, increase the levels of acetylcholine in the brain, and reduce the activity of acetylcholinesterase. HDEE has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HDEE in lab experiments is that it is a potent inhibitor of acetylcholinesterase. This makes it an ideal compound for studying the role of acetylcholine in the brain. However, one limitation of using HDEE is that it can be toxic at high concentrations. Researchers must be careful when handling this compound and ensure that they are using the appropriate safety measures.
Orientations Futures
There are several future directions for research on HDEE. One area of research is to investigate the potential use of HDEE in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to develop new derivatives of HDEE that have improved potency and selectivity for acetylcholinesterase. Finally, researchers can study the mechanism of action of HDEE in more detail to gain a better understanding of how it works at the molecular level.
Conclusion
In conclusion, HDEE is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer's disease. HDEE has several biochemical and physiological effects, including improving cognitive function and reducing oxidative stress. While there are advantages to using HDEE in lab experiments, researchers must also be aware of the limitations and take appropriate safety measures. Finally, there are several future directions for research on HDEE, including investigating its potential use in the treatment of other neurological disorders and developing new derivatives with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of HDEE involves the reaction of 4-hexyn-3-ol and diisopropylamine with ethyl chloroformate in the presence of a base. This reaction results in the formation of HDEE as the final product. The synthesis of HDEE is a straightforward process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
HDEE has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, HDEE can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
Numéro CAS |
16498-05-8 |
|---|---|
Nom du produit |
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- |
Formule moléculaire |
C15H29NO2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
Clé InChI |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
SMILES canonique |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Synonymes |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



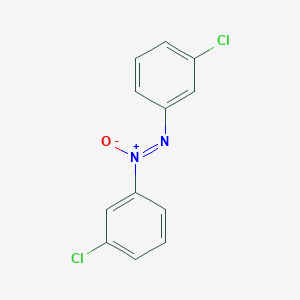
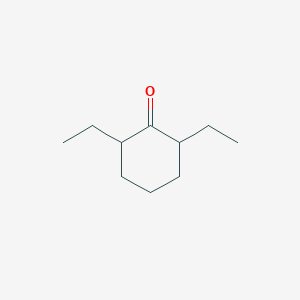
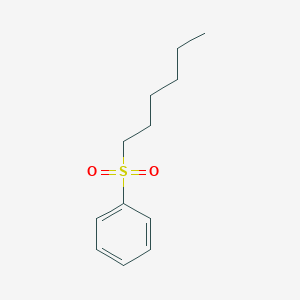
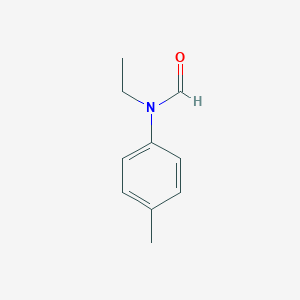
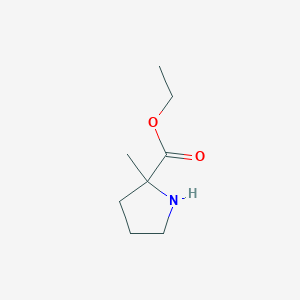
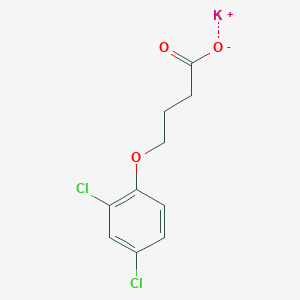
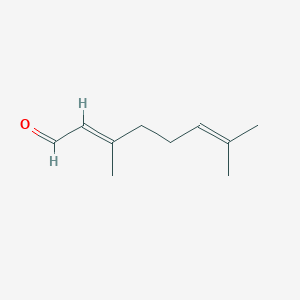
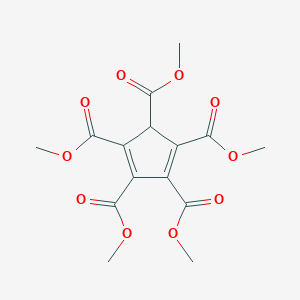
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
